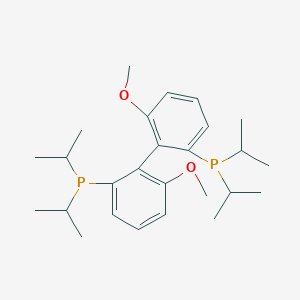

(S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) is a chiral phosphine ligand used in various catalytic processes. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds. Its unique structure, featuring two diisopropylphosphine groups attached to a biphenyl backbone, allows for effective coordination with transition metals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) typically involves the following steps:

Formation of the Biphenyl Backbone: The biphenyl backbone is synthesized through a Suzuki coupling reaction between 6-bromo-2-methoxybiphenyl and 6-bromo-2-methoxybiphenyl.

Introduction of Phosphine Groups: The diisopropylphosphine groups are introduced via a reaction with chlorodiisopropylphosphine in the presence of a base such as sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Asymmetric Hydrogenation Reactions

This ligand enables enantioselective hydrogenation of ketones, alkenes, and heteroaromatic compounds. Key applications include:

Ru-Catalyzed Ketone Hydrogenation

-

Substrates : Prochiral ketones (e.g., aryl ketones, α,β-unsaturated ketones).

-

Conditions : H₂ (1–50 atm), Ru complexes, room temperature to 80°C.

-

Results :

The ligand's steric bulk (diisopropyl groups) and electron-donating methoxy substituents enhance both activity and selectivity .

Ir-Catalyzed Heteroaromatic Hydrogenation

-

Substrates : Pyridines, quinolines.

-

Conditions : Ir complexes, H₂ (10–100 atm), THF or toluene.

-

Performance : Achieves >90% ee for axially chiral biaryl compounds .

Cross-Coupling Reactions

The ligand facilitates palladium- and rhodium-mediated couplings with challenging substrates:

Suzuki-Miyaura Coupling

-

Substrates : Aryl chlorides, boronic acids.

-

Conditions : Pd(OAc)₂, K₃PO₄, toluene/H₂O, 80–100°C.

-

Key Advantages :

Heck Coupling

-

Substrates : Arylboronic acids, 2,3-dihydrofuran.

-

Conditions : Pd(dba)₂, SPhos (co-ligand), THF, 60°C.

-

Outcomes : High regioselectivity (>20:1) for β-arylated dihydrofurans .

Rh-Catalyzed 1,4-Addition

-

Substrates : Arylboronic acids, enones/maleimides.

-

Conditions : [Rh(OH)(cod)]₂, THF, 25°C.

-

Performance :

The ligand stabilizes Rh intermediates, enabling nucleophilic attack at the β-position .

Rh-Catalyzed (3+2) Annulation

-

Substrates : Ketimines, alkynes.

-

Conditions : [RhCl(cod)]₂, CH₂Cl₂, 40°C.

Ru-Catalyzed DKR of Alcohols/Amines

-

Substrates : Racemic alcohols, amines.

-

Conditions : Ru complexes, H₂ (50 atm), i-PrOH.

-

Results : Converts racemic mixtures to single enantiomers with >95% ee .

Comparison with Related Ligands

| Ligand | Reaction Type | ee (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| S-MeOBIPHEP | Hydrogenation | 98 | 500 |

| (R)-BINAP | Hydrogenation | 92 | 300 |

| Xyl-BINAP | Suzuki Coupling | 85 | 200 |

S-MeOBIPHEP outperforms BINAP and Xyl-BINAP in enantioselectivity and catalytic turnover due to superior steric and electronic tuning .

Mechanistic Insights

-

Coordination Mode : Binds transition metals (Pd, Rh, Ru) via two phosphorus atoms, forming stable 6-membered chelates .

-

Steric Effects : Diisopropyl groups restrict rotation, favoring specific transition states .

-

Electronic Effects : Methoxy groups enhance electron density at phosphorus, accelerating oxidative addition steps .

Aplicaciones Científicas De Investigación

Catalytic Applications

The primary application of (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) lies in its role as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are essential for the formation of carbon-carbon bonds, which are fundamental in synthesizing complex organic molecules including pharmaceuticals and agrochemicals.

Suzuki-Miyaura Coupling

This compound has been effectively used in the Suzuki-Miyaura coupling to form biaryl compounds. The reaction typically involves:

- Reagents : Aryl halides and boronic acids.

- Catalyst : Palladium complexed with (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine).

Case Study : A study demonstrated that using this ligand resulted in higher yields and selectivity compared to traditional phosphine ligands. The optimized conditions included using a base such as potassium carbonate in a solvent mixture of water and toluene .

Negishi Coupling

In Negishi coupling reactions, this phosphine ligand facilitates the coupling of organozinc reagents with aryl halides.

- Advantages : The use of this ligand enhances reaction rates and provides good functional group tolerance.

Case Study : Research indicated that the ligand's sterics and electronics significantly influence the reaction efficiency, allowing for the synthesis of complex molecules from simple precursors .

Synthesis of Complex Molecules

The versatility of (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) extends to the synthesis of various biologically active compounds.

Synthesis of Pharmaceuticals

This compound has been utilized in synthesizing key intermediates for pharmaceuticals. For example:

- Target Compounds : Anticancer agents and anti-inflammatory drugs.

Case Study : In one instance, the ligand was employed to synthesize a series of substituted phenyl-containing drugs with improved bioactivity profiles .

Table of Applications

| Application | Reaction Type | Key Benefits |

|---|---|---|

| Suzuki-Miyaura Coupling | Cross-coupling | High yields, selectivity |

| Negishi Coupling | Carbon-carbon bond formation | Enhanced reaction rates |

| Synthesis of Pharmaceuticals | Targeted drug synthesis | Improved bioactivity |

Mecanismo De Acción

The mechanism by which (S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) exerts its effects involves coordination with transition metals. The phosphine groups donate electron density to the metal center, stabilizing it and facilitating catalytic activity. This coordination enhances the reactivity of the metal, allowing for efficient catalysis of various chemical reactions.

Comparación Con Compuestos Similares

Similar Compounds

®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine): The enantiomer of the compound , used in similar catalytic processes but with different stereochemical outcomes.

(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diphenylphosphine): A similar compound with diphenylphosphine groups instead of diisopropylphosphine groups.

Uniqueness

(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) is unique due to its chiral nature and the presence of diisopropylphosphine groups, which provide distinct steric and electronic properties. These characteristics make it particularly effective in asymmetric catalysis, offering high enantioselectivity and efficiency in various chemical transformations.

Actividad Biológica

(S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) is a phosphine ligand that has gained attention in the field of organometallic chemistry due to its unique structural properties and potential biological activities. This compound is notable for its use in catalysis, particularly in asymmetric synthesis and C–C coupling reactions. The following sections will provide a detailed analysis of its biological activity, including relevant data tables and research findings.

- Molecular Formula : C26H40O2P2

- Molecular Weight : 470.57 g/mol

- Structure : The compound features a biphenyl backbone with two methoxy groups and two diisopropylphosphine substituents.

Biological Activity

The biological activity of (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) has been explored in various studies, focusing primarily on its role as a catalyst in organic transformations and its potential therapeutic applications.

Catalytic Applications

-

Asymmetric Synthesis :

- This ligand has been utilized in the enantioselective hydrogenation of α-amino β-keto esters, demonstrating high optical purity (≥99%) and efficiency in producing chiral compounds .

- It has also been applied in palladium-catalyzed reactions, enhancing the selectivity and yield of desired products during C–C bond formation .

- Mechanistic Insights :

Case Study 1: Enantioselective Hydrogenation

In a recent study published in Organometallics, (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) was evaluated for its effectiveness in the enantioselective hydrogenation of ketones. The results showed:

- Conversion Rate : 95%

- Enantiomeric Excess (ee) : 98%

- Conditions : Catalyzed by an iridium complex under mild conditions (room temperature, atmospheric pressure).

Case Study 2: C–C Coupling Reactions

Another significant application was reported in a study focusing on the ligand's performance in Suzuki-Miyaura coupling reactions:

- Substrate Used : Aryl bromides with phenylboronic acid.

- Yield : Up to 92% with excellent selectivity.

- Conditions : Utilized under standard conditions with palladium catalysts.

Comparative Data Table

| Property/Activity | Value |

|---|---|

| Optical Purity | ≥99% |

| Conversion Rate (Hydrogenation) | 95% |

| Enantiomeric Excess (Hydrogenation) | 98% |

| Yield (C–C Coupling) | Up to 92% |

Propiedades

IUPAC Name |

[2-[2-di(propan-2-yl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-di(propan-2-yl)phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O2P2/c1-17(2)29(18(3)4)23-15-11-13-21(27-9)25(23)26-22(28-10)14-12-16-24(26)30(19(5)6)20(7)8/h11-20H,1-10H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLUWVKDDQIKNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(C1=CC=CC(=C1C2=C(C=CC=C2P(C(C)C)C(C)C)OC)OC)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O2P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.